Product packaging for RAF-265 derivative(Cat. No.:)

RAF-265 derivative

Cat. No.: B1149888
M. Wt: 504.39
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Background and Significance in Targeted Therapy Research

Targeted therapy represents a cornerstone of modern oncology, focusing on molecules and pathways that drive the growth and survival of cancer cells. The RAF-265 derivative emerged from research efforts to develop potent and selective inhibitors of the RAF kinase family, key players in the MAPK/ERK signaling cascade. nih.gov The significance of such inhibitors lies in their potential to counteract the effects of specific genetic mutations, such as the BRAF V600E mutation, which is prevalent in a significant percentage of melanomas and other cancers. nih.gov

RAF-265 itself is a multi-kinase inhibitor, targeting not only RAF kinases but also other proteins like vascular endothelial growth factor receptor (VEGFR), which is involved in angiogenesis (the formation of new blood vessels that supply tumors). ontosight.airsc.org This dual-action potential has made RAF-265 and its derivatives subjects of interest in preclinical studies. rsc.orgresearchgate.net The development of second-generation RAF inhibitors, including pan-RAF inhibitors like RAF-265, was driven by the need to overcome resistance mechanisms observed with first-generation drugs. researchgate.net

Overview of the RAF-MEK-ERK Signaling Pathway and its Aberrations in Disease Models

The RAF-MEK-ERK pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, is a critical intracellular signaling cascade that regulates fundamental cellular processes including proliferation, differentiation, survival, and apoptosis. nih.govplos.org This pathway relays extracellular signals from cell surface receptors to the nucleus, culminating in the regulation of gene expression. nih.govnih.gov

The core components of this pathway are a series of protein kinases: RAS, RAF, MEK, and ERK. In a normal physiological state, the pathway is tightly controlled. However, in many cancers, this pathway becomes constitutively active due to mutations in its components. plos.orgnih.gov

Common Aberrations in Disease Models:

BRAF Mutations: The most frequent aberration is a mutation in the BRAF gene, with the V600E substitution being the most common, occurring in about 50-70% of melanomas. nih.govrsc.orgplos.org This mutation leads to the constant activation of the BRAF protein, which in turn perpetually activates the downstream MEK and ERK kinases, driving uncontrolled cell growth. researchgate.net

RAS Mutations: Mutations in RAS genes (such as NRAS and KRAS) are also common in various cancers and lead to the upstream activation of the RAF-MEK-ERK pathway. plos.orgnih.gov

Other Genetic Alterations: Amplification or alternative splicing of BRAF, as well as mutations affecting proteins like NF1 or MEK, can also lead to the reactivation of the MAPK pathway, contributing to therapy resistance. researchgate.net

The dysregulation of the RAF-MEK-ERK pathway is a key driver in several cancer models, including melanoma, colorectal cancer, thyroid cancer, and neuroblastoma. ontosight.aiontosight.aimdpi.com This makes the pathway a prime target for therapeutic intervention with inhibitors like the this compound.

Research Findings on RAF-265 and its Derivatives

Preclinical research has provided valuable insights into the activity of RAF-265 and its derivatives. In vitro kinase assays have demonstrated that RAF-265 potently inhibits BRAF(V600E), wild-type BRAF, and c-RAF. nih.govnih.gov Furthermore, it exhibits inhibitory activity against other kinases such as VEGFR2, which is crucial for angiogenesis. ontosight.ainih.gov

Studies in cell-based assays have shown that RAF-265 is particularly potent against cells with the BRAF V600E mutation. nih.gov The mechanism of action involves the inhibition of BRAF-mediated downstream activation of ERK, leading to the suppression of tumor cell growth. nih.gov Preclinical studies using xenograft models of various cancers, including melanoma and colorectal carcinoma, have demonstrated the antitumor activity of RAF-265. researchgate.netnih.gov

Interestingly, research has also explored the potential of RAF-265 in overcoming resistance to other targeted therapies. For instance, resistance to first-generation BRAF inhibitors can arise from the activation of c-RAF, suggesting that a multi-kinase inhibitor like RAF-265 could be more effective in such scenarios. nih.gov Combination therapies, for example with MEK inhibitors, have also been investigated to enhance the anti-tumor effects and potentially delay the onset of resistance. researchgate.net

One specific derivative, identified as CHEMBL3188129, is a potent inhibitor of the BRAF kinase. ontosight.ai Its chemical structure includes a benzimidazole (B57391) core, a pyridine (B92270) ring, and an imidazole (B134444) ring, with trifluoromethyl groups that contribute to its ability to penetrate cell membranes. ontosight.ai Like RAF-265, it is being investigated for its potential in treating cancers with BRAF mutations, such as melanoma. ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H14F6N6O B1149888 RAF-265 derivative

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H14F6N6O

Molecular Weight

504.39

IUPAC Name

6-[2-[5-(trifluoromethyl)-1H-imidazol-2-yl]pyridin-4-yl]oxy-N-[4-(trifluoromethyl)phenyl]-1H-benzimidazol-2-amine

InChI

InChI=1S/C23H14F6N6O/c24-22(25,26)12-1-3-13(4-2-12)32-21-33-16-6-5-14(9-17(16)34-21)36-15-7-8-30-18(10-15)20-31-11-19(35-20)23(27,28)29/h1-11H,(H,31,35)(H2,32,33,34)

SMILES

C1=CC(=CC=C1C(F)(F)F)NC2=NC3=C(N2)C=C(C=C3)OC4=CC(=NC=C4)C5=NC=C(N5)C(F)(F)F

Origin of Product

United States

Molecular Basis of Action for Raf 265 Derivative

Kinase Inhibition Spectrum and Selectivity Profiles

RAF-265 is a multi-kinase inhibitor that targets several key enzymes involved in cancer cell signaling pathways. nih.govresearchgate.netrsc.org Its primary mechanism of action involves the competitive inhibition of ATP binding to the kinase domain of its target proteins.

RAF Family Kinase Modulation (BRAF, CRAF, RAF1)

The RAF-265 derivative is a potent inhibitor of the RAF kinase family, which includes A-RAF, B-RAF, and C-RAF (also known as RAF1). researchgate.netrsc.org These serine/threonine-specific protein kinases are central components of the MAPK/ERK signaling pathway. rsc.orgnih.gov The derivative demonstrates high potency against both wild-type B-RAF and the constitutively active B-RAF V600E mutant, which is frequently observed in various cancers, particularly melanoma. nih.govtocris.comselleckchem.com In biochemical assays, RAF-265 inhibits C-RAF, wild-type B-RAF, and the B-RAF V600E mutant with IC50 values in the low nanomolar range. nih.govselleckchem.com Specifically, it has shown IC50 values of 0.019 µM for C-RAF, 0.070 µM for wild-type B-RAF, and 0.0005 µM for B-RAF V600E. nih.gov

Receptor Tyrosine Kinase Inhibition (VEGFR-2, c-KIT, PDGFR, RET)

In addition to its activity against RAF kinases, the this compound also potently inhibits several receptor tyrosine kinases (RTKs) that play critical roles in tumor angiogenesis and cell proliferation. nih.govnih.gov These include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), c-KIT, Platelet-Derived Growth Factor Receptor (PDGFR), and RET. nih.govnih.gov

The inhibition of VEGFR-2 is a key feature of this compound, contributing to its anti-angiogenic effects. drugbank.com RAF-265 has been shown to potently inhibit VEGFR-2 phosphorylation with an EC50 of 30 nM in cell-free assays. selleckchem.comselleckchem.com Its activity also extends to PDGFRβ and c-KIT. nih.govnih.gov Furthermore, studies have demonstrated significant inhibitory activity against RET, with an IC50 of 25-50 nmol/L for the RET(C634W) mutant. nih.govresearchgate.net

Other Kinase Targets and Off-Target Engagement

The kinase selectivity profile of the this compound shows similarities to other multi-kinase inhibitors like sorafenib. nih.gov While it potently inhibits its primary targets, it has been screened against a broader panel of kinases to determine its selectivity. Research indicates that RAF-265 also inhibits other kinases such as CSF-1R and SRC. nih.gov However, it has been shown to have minimal inhibitory activity against kinases like LCK and FYN, suggesting a degree of selectivity. nih.gov

Table 1: Kinase Inhibition Profile of this compound

Kinase Target IC50/EC50 Reference
B-RAF V600E 0.5 nM nih.gov
C-RAF 19 nM nih.gov
Wild-type B-RAF 70 nM nih.gov
VEGFR-2 30 nM (EC50) selleckchem.comselleckchem.com
c-KIT Low nM range nih.govresearchgate.net
PDGFRβ Low nM range nih.govnih.gov

Downstream Molecular Pathway Modulation

The inhibition of key kinases by the this compound leads to the modulation of critical downstream signaling pathways that control cell proliferation, survival, and differentiation.

Mitogen-Activated Protein Kinase (MAPK) Pathway Inhibition (MEK, ERK Phosphorylation)

The MAPK pathway, consisting of the RAS/RAF/MEK/ERK cascade, is a primary target of the this compound. nih.govresearchgate.net By inhibiting RAF kinases, the compound effectively blocks the phosphorylation and activation of MEK (Mitogen-activated protein kinase kinase) and its downstream effector ERK (Extracellular signal-regulated kinase). nih.govresearchgate.net This abrogation of signaling through the MAPK pathway is a validated approach for treating cancers that are dependent on this pathway for growth and survival. nih.gov Studies have shown that treatment with RAF-265 leads to a significant, concentration-dependent inhibition of both MEK and ERK phosphorylation in cancer cell lines. researchgate.net This inhibition occurs even in the presence of growth factors like EGF that would normally activate the pathway. researchgate.net

Impact on PI3K/AKT/mTOR Signaling Pathway Crosstalk

The this compound's impact extends beyond the MAPK pathway, influencing the interconnected Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway. nih.gov Crosstalk between the MAPK and PI3K/AKT/mTOR pathways is a known mechanism of drug resistance. capes.gov.br In some cellular contexts, the inhibition of the RAF/MEK/ERK pathway by RAF-265 can lead to a compensatory activation of the PI3K/AKT pathway. However, research has also shown that in certain cancer cell lines with mutations in both the RAS/RAF and PI3K pathways, combining RAF-265 with an mTOR inhibitor can lead to decreased phosphorylation of AKT, S6 ribosomal protein, and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), resulting in enhanced antitumor effects. selleckchem.comcapes.gov.br Furthermore, studies have shown that RAF-265 can decrease the levels of Bcl-2, an anti-apoptotic protein that can be influenced by both MAPK and PI3K/AKT signaling. bioscientifica.com

Table 2: Compound Names Mentioned

Compound Name
This compound
Sorafenib
Everolimus (B549166) (RAD001)
NVP-AEW541
NVP-BEZ235
U0126
Vemurafenib (B611658)
Dabrafenib

Cellular Effects and Biological Processes Disrupted

The inhibitory actions of the this compound on the RAF/MEK/ERK and VEGFR-2 pathways translate into a range of significant cellular effects that collectively contribute to its anti-tumor activity. These effects include the induction of cell cycle arrest and apoptosis, reduction of cellular proliferation and viability, and modulation of cellular processes related to angiogenesis and metastasis.

Cell Cycle Progression Alterations and Arrest Induction

The this compound has been shown to induce cell cycle arrest, a critical mechanism for halting the uncontrolled proliferation of cancer cells. selleckchem.com Studies in colorectal cancer (CRC) cell lines have demonstrated that treatment with this compound leads to a dose-dependent increase in the G1 phase population and a corresponding decrease in the S phase population, indicative of a G1 phase cell cycle arrest. aacrjournals.org This arrest is associated with the downregulation of Cyclin D1, a key regulator of the G1/S phase transition. aacrjournals.orgnih.gov In hematopoietic cells, activation of the Raf pathway has been linked to increased expression of cyclins A, D, and E, all of which are important for G1 progression. tandfonline.com By inhibiting Raf, the this compound effectively puts a brake on this progression. While strong Raf activation can sometimes lead to the induction of Cdk inhibitors like p16Ink4a and subsequent cell cycle arrest, the primary effect of the this compound in cancer cells is to halt the proliferative cycle driven by an overactive RAF/MEK/ERK pathway. tandfonline.com

Mechanisms of Apoptosis and Programmed Cell Death Induction

The this compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells. selleckchem.comebi.ac.uk In colorectal cancer cells, treatment with the derivative resulted in a dose-dependent increase in Annexin (B1180172) V positive cells, a marker of apoptosis. aacrjournals.org This apoptotic induction is linked to the downregulation of the anti-apoptotic protein Mcl-1. aacrjournals.org Furthermore, in neuroendocrine tumor cells, the this compound was found to decrease the levels of another anti-apoptotic protein, Bcl-2. bioscientifica.com This reduction in Bcl-2 levels correlated with increased sensitivity to TRAIL-induced apoptosis, a pathway that triggers cell death. bioscientifica.com The apoptotic response to the this compound is further evidenced by the cleavage of caspases-8, -9, -3, and PARP. bioscientifica.com In some melanoma tumor models, an increase in TUNEL staining, another indicator of apoptosis, was observed following treatment. nih.gov

Effects on Cellular Proliferation and Viability

A primary consequence of the this compound's mechanism of action is the significant inhibition of cancer cell proliferation and a reduction in cell viability. nih.gov In various cancer cell lines, including those from colorectal cancer and melanoma, this compound has demonstrated a dose-dependent inhibition of cell proliferation. aacrjournals.orgnih.gov For instance, in HT29 and HCT116 colorectal cancer cells, the this compound inhibited cell proliferation with IC50 values of 2.08 µM and 1.83 µM, respectively. nih.gov Similarly, in melanoma cell lines with the BRAF V600E mutation, it inhibited proliferation with IC50 values ranging from 0.04 to 0.2 µM. nih.gov The compound also leads to a significant decrease in the ability of cancer cells to form colonies in soft agar, a measure of long-term proliferative potential. nih.gov

Inhibitory Concentration (IC50) of this compound on Cancer Cell Lines
Cell LineCancer TypeBRAF StatusIC50 (µM)Reference
HT29Colorectal CancerMutant2.08 nih.gov
HCT116Colorectal CancerWild Type1.83 nih.gov
A375MelanomaV600E0.04 - 0.2 nih.gov
Malme-3MMelanomaV600E0.04 - 0.2 nih.gov
WM-1799MelanomaV600E0.04 - 0.2 nih.gov

Modulation of Angiogenesis-Related Cellular Events

The this compound's inhibition of VEGFR-2 directly impacts angiogenesis. researchgate.net In vivo studies have shown that treatment with this compound leads to a significant inhibition of neovascularization in xenograft tumor models, as demonstrated by reduced microvessel density. aacrjournals.org This anti-angiogenic effect is further supported by observations of a temporal increase in placental growth factor levels and a decrease in soluble VEGFR-2 levels in patients. researchgate.net By disrupting the formation of new blood vessels, the this compound helps to starve tumors of the resources they need to grow and spread. drugbank.com

Influence on Cell Adhesion, Migration, and Invasive Capabilities

The this compound also affects the cellular processes involved in metastasis, namely cell adhesion, migration, and invasion. ebi.ac.uk The Raf/MEK/ERK pathway has been shown to regulate the expression of molecules involved in cell-cell contact. nih.gov Activation of this pathway can lead to a decrease in cell adhesion and migration. nih.govaacrjournals.org By inhibiting this pathway, the this compound can modulate these metastatic phenotypes. nih.gov In colorectal cancer models, a combination treatment including the this compound was found to have an anti-migratory and invasive effect. ebi.ac.uk Furthermore, gene expression analysis in melanoma tumors responsive to the this compound revealed downregulation of genes involved in cell adhesion and migration, such as protocadherin 17 (PCDH17) and EZR. nih.gov

Preclinical Research on Raf 265 Derivative Efficacy

In Vitro Efficacy Studies in Diverse Cancer Cell Line Models

Melanoma Cell Line Responses (e.g., BRAF-mutant, Wild-Type BRAF)

The efficacy of RAF-265 has been extensively studied in melanoma cell lines, particularly focusing on the mutational status of the BRAF gene. In melanoma cells harboring the BRAF V600E mutation, such as A375, Malme-3M, and WM-1799, RAF-265 has been shown to inhibit cell proliferation with IC₅₀ values ranging from 0.04 to 0.2 μM. This anti-proliferative effect is accompanied by a decrease in the phosphorylation of ERK, a downstream effector in the MAPK pathway. ontosight.ai In contrast, cell lines with wild-type BRAF showed weak anti-proliferative activity and no significant suppression of phospho-ERK levels when treated with RAF-265. ontosight.ai

Further studies have confirmed the potent activity of RAF-265 in BRAF-mutant melanoma cell lines. For instance, in SK-MEL-28, Malme-3M, and A375M cells, all of which have the BRAF V600E mutation, the EC₅₀ values for the inhibition of ERK phosphorylation were in the range of 140 to 300 nM. aacrjournals.org This inhibition of the RAF kinase by RAF-265 in BRAF-mutant melanoma cells leads to cell cycle arrest and the induction of apoptosis. aacrjournals.org

Cell LineBRAF StatusEfficacy Metric (IC₅₀/EC₅₀)FindingCitation
A375V600E Mutant0.04 - 0.2 µM (Proliferation IC₅₀)Inhibition of proliferation and decreased phospho-ERK. ontosight.ai
Malme-3MV600E Mutant0.04 - 0.2 µM (Proliferation IC₅₀)Inhibition of proliferation and decreased phospho-ERK. ontosight.ai
WM-1799V600E Mutant0.04 - 0.2 µM (Proliferation IC₅₀)Inhibition of proliferation and decreased phospho-ERK. ontosight.ai
SK-MEL-28V600E Mutant140 - 300 nM (p-ERK Inhibition EC₅₀)Effective blocking of MEK and ERK phosphorylation. aacrjournals.org
A375MV600E Mutant140 - 300 nM (p-ERK Inhibition EC₅₀)Effective blocking of MEK and ERK phosphorylation. aacrjournals.org
Wild-TypeWild-TypeWeak ActivityFailed to suppress phospho-ERK levels. ontosight.ai

Colorectal Carcinoma Cell Line Responses

In colorectal carcinoma (CRC), the activation of the Raf/MEK/ERK signaling pathway is a frequent occurrence. nih.gov Preclinical studies have demonstrated the anti-tumor effects of RAF-265 in CRC cell lines. In both the HT29 (BRAF V600E mutant) and HCT116 (KRAS mutant, BRAF wild-type) cell lines, RAF-265 was effective in inhibiting cell proliferation and tumor growth by suppressing the RAF/MEK/ERK signaling pathway. nih.govoncotarget.com Specifically, RAF-265 significantly inhibited cell proliferation in a dose-dependent manner, with IC₅₀ values ranging from 0.83 to 5.54 μM across different CRC cell lines. researchgate.net This was associated with a reduction in the phosphorylation of MEK and ERK1/2. researchgate.net

In the HT29 cell line, RAF-265 alone showed significant activity with an IC₅₀ between 5 to 10 μmol/L. aacrjournals.org For HCT116 cells, while an IC₅₀ was not reached with RAF-265 alone at concentrations up to 10 μmol/L, the compound did show inhibitory activity. aacrjournals.org

Cell LineGenetic StatusEfficacy Metric (IC₅₀)FindingCitation
HT29BRAF V600E Mutant5 - 10 µMSignificant inhibition of cell proliferation. aacrjournals.org
HCT116KRAS Mutant, BRAF Wild-Type>10 µMShowed inhibitory activity, enhanced with other agents. aacrjournals.org
Various CRCNot Specified0.83 - 5.54 µMDose-dependent inhibition of cell proliferation. researchgate.net

Thyroid Cancer Cell Line Responses (Papillary, Medullary)

The efficacy of RAF-265 has also been evaluated in thyroid cancer cell lines, representing both papillary and medullary subtypes. In papillary thyroid carcinoma (PTC) cell lines with a BRAF V600E mutation, such as 8505C and B-CPAP, RAF-265 inhibited ERK activation with an estimated IC₅₀ of 100–200 nM in cell culture. researchgate.net The combination of RAF-265 with a PI3K/mTOR inhibitor, BEZ-235, resulted in a strong inhibition of proliferation in differentiated thyroid cancer (DTC) and medullary thyroid cancer (MTC) cell lines with mutations in RAS, BRAF, PTEN, and RET. researchgate.net

Synergy was specifically demonstrated in the B-CPAP (BRAF V600E) PTC cell line and the TT (RET C634W) MTC cell line when RAF-265 was combined with BEZ-235. researchgate.net In addition to its effects on the RAF pathway, RAF-265 also showed significant inhibitory activity against the RET proto-oncogene, with an IC₅₀ of 25–50 nM for RET(C634W) in TT cells. researchgate.net

Cell LineCancer TypeGenetic StatusEfficacy Metric (IC₅₀)FindingCitation
8505CPapillaryBRAF V600E100 - 200 nM (p-ERK Inhibition)Inhibition of ERK activation. researchgate.net
B-CPAPPapillaryBRAF V600E100 - 200 nM (p-ERK Inhibition)Inhibition of ERK activation; synergistic with BEZ-235. researchgate.net
TTMedullaryRET C634W25 - 50 nM (RET Inhibition)Significant RET inhibitory activity; synergistic with BEZ-235. researchgate.net
CAL62DifferentiatedKRAS G12R/G12RNot specifiedStrong inhibition of proliferation in combination with BEZ-235. researchgate.net

Urothelial Carcinoma Cell Line Responses (e.g., RAF1-amplified, NRAS-mutant)

In urothelial carcinoma, a subset of tumors is driven by the amplification of RAF1 (CRAF). frontiersin.org Preclinical studies have shown that bladder cancer cell lines with RAF1 amplification, such as UMUC9 and 5637, are sensitive to the pan-RAF inhibitor RAF-265. aacrjournals.orgfrontiersin.org The sensitivity to RAF-265 in these cell lines could be enhanced by co-treatment with the MEK inhibitor trametinib. aacrjournals.org

Furthermore, bladder cancer cell lines with activating mutations in NRAS or HRAS also demonstrated high sensitivity to RAF-265, both alone and in combination with trametinib. frontiersin.orgselleckchem.com This includes the Ku-19-19 cell line, which has an NRAS Q61R mutation, and the T24 cell line with an HRAS G12V mutation. frontiersin.orgselleckchem.com These findings suggest that RAF-265 is effective in urothelial carcinoma cell lines where the MAPK pathway is activated through either RAF1 amplification or RAS mutations. frontiersin.org

Cell LineCancer TypeGenetic StatusFindingCitation
UMUC9BladderRAF1-amplifiedSensitive to RAF-265, enhanced by trametinib. aacrjournals.orgfrontiersin.org
5637BladderRAF1-amplifiedSensitive to RAF-265. frontiersin.org
Ku-19-19BladderNRAS Q61R mutantHighly sensitive to RAF-265 alone or with trametinib. frontiersin.orgselleckchem.com
T24BladderHRAS G12V mutantHighly sensitive to RAF-265 alone or with trametinib. frontiersin.org

Neuroendocrine Tumor Cell Line Responses

The in vitro efficacy of RAF-265 has also been investigated in various neuroendocrine tumor (NET) cell lines. In bronchus carcinoid NCI-H727 cells and CM insulinoma cells, treatment with RAF-265 significantly enhanced their sensitivity to TRAIL-induced apoptosis. ebi.ac.ukresearchgate.net This sensitizing effect was correlated with a decrease in the levels of the anti-apoptotic protein Bcl-2. ebi.ac.ukresearchgate.net

Studies on other NET cell lines, including the pancreatic carcinoid cell line BON1 and the small intestine carcinoid cell line GOT1, have shown that combining RAF-265 with mTOR inhibitors like everolimus (B549166) or dual PI3K/mTOR inhibitors like NVP-BEZ235 was more effective at inhibiting tumor cell proliferation than single-agent treatment. nih.gov

Cell LineTumor OriginFindingCitation
NCI-H727Bronchus CarcinoidEnhanced sensitivity to TRAIL-induced apoptosis; decreased Bcl-2 levels. ebi.ac.ukresearchgate.net
CMInsulinomaEnhanced sensitivity to TRAIL-induced apoptosis; decreased Bcl-2 levels. ebi.ac.ukresearchgate.net
BON1Pancreatic CarcinoidEnhanced proliferation inhibition when combined with mTOR/PI3K inhibitors. nih.gov
GOT1Small Intestine CarcinoidEnhanced proliferation inhibition when combined with mTOR/PI3K inhibitors. nih.gov

Other Investigated Cancer Cell Types

The anti-proliferative effects of RAF-265 have been observed in other cancer cell types as well. In the breast cancer cell line MDAMB231, RAF-265 demonstrated significant activity with an IC₅₀ value between 5 to 10 μmol/L. aacrjournals.org In lung cancer, the A549 and H460 cell lines were also investigated. While an IC₅₀ was not reached in A549 cells with RAF-265 alone, its anti-proliferative effect was enhanced when combined with an mTOR inhibitor. aacrjournals.orgebi.ac.uk The H460 lung cancer cell line, which has both KRAS and PIK3CA mutations, also showed decreased cell viability when RAF-265 was combined with an mTOR inhibitor. nih.gov In a study on pancreatic ductal adenocarcinoma (PDAC) cell lines, which are predominantly BRAF-wild type and RAS-mutant, RAF-265 showed variable effects but could induce paradoxical ERK activation. Additionally, research has indicated that RAF-265 may have activity in hepatocellular carcinoma. aacrjournals.org

Cell LineCancer TypeGenetic StatusEfficacy Metric (IC₅₀)FindingCitation
MDAMB231Breast CancerNot Specified5 - 10 µMSignificant inhibitory activity. aacrjournals.org
A549Lung CancerKRAS Mutant, BRAF Wild-Type>10 µMAntiproliferative effect enhanced with mTOR inhibitor. aacrjournals.orgebi.ac.uk
H460Lung CancerKRAS Mutant, PIK3CA MutantNot SpecifiedDecreased cell viability in combination with mTOR inhibitor. nih.gov
MiaPaCa2Pancreatic CancerBRAF Wild-Type, RAS MutantNot SpecifiedInduced paradoxical ERK activation.

In Vivo Efficacy Studies in Preclinical Animal Models

The in vivo efficacy of the RAF-265 derivative has been extensively evaluated in various preclinical animal models, demonstrating its potential as an anti-cancer agent. These studies have primarily utilized xenograft and patient-derived xenograft models to assess the compound's impact on tumor growth, regression, and metastasis.

Xenograft models, involving the implantation of human cancer cell lines into immunodeficient mice, have been a cornerstone in the preclinical assessment of RAF-265. Both subcutaneous and orthotopic models have been employed to understand the compound's therapeutic potential across different cancer types.

In studies using A375M human melanoma cells, which harbor the B-RafV600E mutation, RAF-265 demonstrated significant efficacy. nih.gov When these cells were implanted subcutaneously in nude mice, treatment with RAF-265 led to a notable decrease in tumor volume. nih.govnih.gov Similarly, in xenograft models of colorectal carcinoma (CRC) using HCT116 and HT29 cell lines, RAF-265 was effective at inhibiting tumor growth. nih.govnih.gov The anti-tumor effect has also been demonstrated in an orthotopic CRC model, which more closely mimics the tumor's natural environment. nih.govebi.ac.uk

The versatility of RAF-265 has been shown in its activity in tumor models with both mutant and wild-type BRAF, highlighting its function as a pan-RAF inhibitor. researchgate.net Furthermore, its efficacy has been explored in combination with other agents. For instance, in HCT116 xenografts, the combination of RAF-265 with RAD001 (Everolimus) showed enhanced antitumor activity. selleckchem.com

Table 1: Efficacy of this compound in Xenograft Models

Cancer Type Cell Line Model Type Key Findings Citations
Melanoma A375M (B-RafV600E) Subcutaneous Significant tumor volume decrease; inhibition of glucose metabolism. nih.govnih.govselleckchem.com
Colorectal Carcinoma HT29, HCT116 Subcutaneous, Orthotopic Inhibition of cell proliferation and tumor growth; anti-metastatic effects when combined with 5FU. nih.govnih.govselleckchem.com
Bladder Cancer - - A RAF1-amplified model was sensitive to RAF265. researchgate.net

Patient-Derived Xenograft (PDX) Models and Their Responsiveness

Patient-derived xenograft (PDX) models, which involve implanting tumor tissue directly from a patient into an immunodeficient mouse, are considered highly predictive of clinical outcomes because they maintain the characteristics of the original tumor. mdpi.come-crt.orgxentech.eu The this compound has been evaluated in such models, particularly for melanoma.

In a significant study, metastatic melanoma tumors from 34 patients were orthotopically implanted into nude mice. nih.gov Of the 17 tumors that successfully grew, their response to RAF-265 was evaluated over 30 days. The results showed that a subpopulation of these human melanoma tumors responded to the treatment. ebi.ac.uknih.gov The study linked treatment response to specific gene mutation and expression profiles, suggesting that these models can be used to identify biomarkers for patient stratification. nih.gov A response rate of 41%, defined as more than a 50% reduction in tumor growth, was observed in an orthotopic metastatic melanoma PDX model. researchgate.net

Furthermore, a PDX model with RAF1 amplification demonstrated sensitivity to RAF-265, which could be enhanced by co-treatment with a MEK inhibitor like trametinib. researchgate.net These findings underscore the value of PDX models in assessing the efficacy of targeted therapies like RAF-265 and in understanding the genetic determinants of response.

Table 2: Responsiveness of Patient-Derived Xenograft (PDX) Models to this compound

Tumor Type Model Type Key Findings Citations
Metastatic Melanoma Orthotopic A subpopulation of tumors responded to treatment; response correlated with gene profiles. 41% response rate seen in one study. ebi.ac.uknih.govresearchgate.net
Bladder Cancer - A RAF1-amplified PDX model showed sensitivity to RAF-265. researchgate.net

Evaluation of Tumor Growth Inhibition and Regression Phenotypes

Preclinical studies have consistently reported that the this compound effectively inhibits tumor growth and can induce tumor regression in various animal models. The compound's efficacy is often linked to its inhibition of the RAF/MEK/ERK signaling pathway. nih.govnih.gov

In a mouse xenograft model using A375M human melanoma cells, oral administration of RAF-265 resulted in significant tumor regression. nih.gov In two separate cohorts, tumor volumes decreased by 51.0% and 35.1%, respectively, while tumors in the control group continued to grow. nih.gov Another study reported a tumor volume inhibition percentage (TVI%) of 71% to 72% in HCT116 colorectal cancer xenografts. selleckchem.com

The anti-tumor effects are often associated with molecular changes within the tumor. For example, in responding melanoma PDX models, tumor growth inhibition correlated with a reduction in the proliferation markers Ki-67 and/or cyclin D1. nih.gov Interestingly, while RAF-265 treatment did not consistently reduce pERK levels in one melanoma PDX study, it did lead to substantial inhibition of phospho-MEK, suggesting that its anti-tumor effects might also be mediated through mechanisms beyond just ERK inactivation. nih.gov

The this compound was developed with the aim of treating metastatic cancers, such as melanoma. nih.govresearchgate.net Preclinical studies have provided evidence of its anti-metastatic potential.

In a preclinical model of colorectal carcinoma, RAF-265, particularly in combination with the standard chemotherapy agent 5-Fluorouracil (5FU), demonstrated anti-metastatic activity. nih.govnih.gov This effect was observed in an orthotopic CRC model and was linked to the targeting of CD26+ cancer stem cells (CSCs), a subpopulation of cells believed to drive metastasis. nih.govnih.gov The combination therapy was effective in preventing metastasis by targeting these specific cells. nih.gov These findings highlight the potential of RAF-265 not only to control primary tumor growth but also to inhibit the spread of cancer to distant sites.

Ancillary Research Areas and Non-Oncological Investigations

Beyond its primary focus as an anti-cancer agent, the unique mechanism of action of the this compound has prompted investigations into other therapeutic areas.

Recent research has explored the potential of repurposing RAF-265 as an antiviral agent. nih.govresearchgate.net Studies have shown that it possesses inhibitory activity against certain viruses, including members of the Coronaviridae family.

In one key study, RAF-265 was found to be a potent inhibitor of the Porcine epidemic diarrhea virus (PEDV), a coronavirus that affects pigs. nih.govresearchgate.net The compound significantly reduced viral loads by four orders of magnitude in cell cultures and successfully protected piglets from a viral challenge in an in vivo model. ebi.ac.uknih.govresearchgate.net

The mechanism of its antiviral action appears to involve a dual strategy of targeting the host cell's translational machinery and mediating cytoskeleton arrangement, which in turn prevents the endocytosis of the virus. nih.govresearchgate.net Importantly, further investigation using pseudotyped viral particles demonstrated that RAF-265 also exhibits potent inhibitory activity against the entry of SARS-CoV and SARS-CoV-2, the virus responsible for COVID-19. nih.govresearchgate.netmdpi.com These findings suggest that RAF-265 could be a starting point for the development of broad-spectrum antiviral therapies against coronaviruses. nih.govmdpi.com

Table 3: Antiviral Potential of this compound

Virus Model Key Findings Citations
Porcine epidemic diarrhea virus (PEDV) Vero Cells, Piglets (in vivo) Reduced viral loads by 4 orders of magnitude; protected piglets from viral challenge. ebi.ac.uknih.govresearchgate.net
SARS-CoV-2 (pseudoparticles) Huh7 Cells Potent inhibitory activity against viral entry. nih.govresearchgate.netmdpi.com
SARS-CoV (pseudoparticles) Huh7 Cells Potent inhibitory activity against viral entry. nih.govresearchgate.netmdpi.com
Herpes simplex virus-1 (HSV-1) Vero Cells Reduced viral loads by 4 orders of magnitude. ebi.ac.uk

Effects on Osteoclastogenesis and Bone Metabolism

Preclinical research has identified a significant role for the this compound in modulating bone cell activity, specifically targeting osteoclast formation and function. The RAS/RAF/MEK/ERK signaling pathway is a critical mediator of osteoclast (OC) differentiation and survival, which are stimulated by factors such as macrophage-colony stimulating factor (M-CSF). nih.gov Furthermore, vascular endothelial growth factor (VEGF) can influence osteoclast formation and resorption via its receptors, VEGFR1 and VEGFR2. nih.gov As a dual inhibitor of RAF kinase and VEGFR2, RAF-265 has been investigated for its therapeutic potential in skeletal disorders associated with excessive bone resorption. nih.govidrblab.net

In vitro studies using peripheral blood mononuclear cells (PBMCs) have demonstrated that RAF-265 significantly impairs their differentiation into mature osteoclasts. nih.govresearchgate.net This process, induced by the receptor activator of NF-κB ligand (RANKL) and M-CSF, was inhibited by RAF-265 with a half-maximal inhibitory concentration (IC50) of approximately 160 nM. nih.govresearchgate.netebi.ac.uk

Beyond inhibiting their formation, RAF-265 also exerts a potent inhibitory effect on the bone-resorbing capacity of mature osteoclasts. researchgate.net The compound was found to hinder osteoclast resorptive function with an IC50 value of approximately 20 nM. nih.govebi.ac.uk

The molecular mechanisms underlying these effects have been elucidated. Treatment with RAF-265 leads to the inhibition of the ERK signaling pathway. nih.govresearchgate.net This, in turn, causes a diminished expression of c-fos and NFATc1 (nuclear factor of activated T cells, calcineurin-dependent 1), two critical transcription factors that are essential for osteoclastogenesis. nih.govresearchgate.netebi.ac.uk

The impairment of bone resorption by RAF-265 is further mediated by the reduced gene expression of several key functional proteins in osteoclasts. nih.gov Research has documented decreased expression of αVβ3 integrin, CCR1, cathepsin K, carbonic anhydrase II, matrix metalloproteinase 9, urokinase and tissue-type plasminogen activators, the vacuolar H+-ATPase subunit (ATP6V1A), and Rab7 GTPase. nih.gov The inhibitory action of RAF-265 on VEGFR2, which is noticeable at concentrations of 10-50 nM, is also implicated in the compound's potent inhibition of osteoclast function. nih.gov

Collectively, these preclinical findings highlight a potential therapeutic application for RAF-265 as an agent that inhibits both osteoclast formation and function, suggesting its utility in treating skeletal conditions marked by increased bone resorption. nih.govebi.ac.uk

Interactive Data Tables

Table 1: In Vitro Efficacy of RAF-265 on Osteoclast Activity A summary of the half-maximal inhibitory concentrations (IC50) for RAF-265 in key osteoclast processes.

ParameterIC50 ValueCell SourceKey Inducers
Osteoclast Differentiation~160 nMPBMCsRANKL, M-CSF
Osteoclast Resorptive Capacity~20 nMMature OCs-

Table 2: Molecular Targets of RAF-265 in Osteoclast Inhibition An overview of the key molecular pathways and gene expression changes modulated by RAF-265.

Molecular Target/PathwayObserved EffectImplication
Signaling Pathways
ERK PhosphorylationInhibitionBlocks key differentiation signal
Transcription Factors
c-fos ExpressionDiminishedInhibits osteoclastogenesis
NFATc1 ExpressionDiminishedInhibits osteoclastogenesis
Resorption-Related Genes
αVβ3 integrin, CCR1, Cathepsin K, MMP-9, etc.Reduced ExpressionHinders bone resorption function

Mechanisms of Resistance to Raf 265 Derivative

Intrinsic Resistance Mechanisms Identified in Preclinical Models

Intrinsic resistance refers to the inherent lack of sensitivity of cancer cells to a drug from the outset of treatment. Preclinical studies have identified several mechanisms that can mediate intrinsic resistance to the RAF-265 derivative.

A key factor in intrinsic resistance is the genetic context of the tumor outside of the primary drug target. For instance, widespread intrinsic resistance to selective RAF inhibitors has been observed in preclinical models of BRAF-mutant colorectal cancers. aacrjournals.org While RAF-265 is a pan-RAF inhibitor, the principle of context-dependent efficacy remains. researchgate.net In some cancer cells with wild-type BRAF, RAF inhibitors have been shown to paradoxically activate the RAF/MEK/ERK signaling pathway. nih.gov

Global gene expression analysis of human melanoma tumors has revealed that intrinsic response to RAF-265 is associated with a distinct gene signature. nih.gov In tumors that did not respond to treatment, there was differential expression of genes involved in critical cellular processes such as the cell cycle, apoptosis, cell-cell adhesion, and drug resistance, suggesting that pre-existing transcriptional states can determine therapeutic sensitivity. nih.gov

Specific molecular alterations have also been implicated. The presence of oncogenic RAS mutations or the loss of the tumor suppressor Neurofibromin 1 (NF1), which negatively regulates RAS, can confer intrinsic resistance by providing an alternative, potent mechanism for MAPK pathway activation that is not dependent on the specific RAF isoforms inhibited by the drug. aacrjournals.org Furthermore, a study utilizing a small interfering RNA (siRNA) screen identified protein kinase D3 (PRKD3) as a sensitizer (B1316253) to RAF-265 in melanoma cells. tandfonline.com This finding suggests that the baseline expression and activity of kinases like PRKD3 can modulate the initial response to RAF-265, with its functional status contributing to an intrinsic resistance phenotype by preventing the full deactivation of MAPK signaling. tandfonline.com

Mechanism Description Preclinical Model System Key Findings
Differential Gene ExpressionPre-existing differences in the expression of genes related to cell cycle, apoptosis, and drug resistance.Human Melanoma TumorsNon-responding tumors showed a distinct gene expression profile compared to responding tumors. nih.gov
RAS Pathway ActivationPresence of baseline oncogenic mutations in RAS isoforms (e.g., KRAS) or loss of the RAS regulator NF1.BRAF-mutant MelanomaCells with KRAS mutations or NF1 loss maintained ERK1/2 phosphorylation and proliferation despite treatment. aacrjournals.org
Protein Kinase D3 (PRKD3) ActivityPRKD3 activity can prevent the complete shutdown of the MAPK pathway by RAF inhibitors.A2058 Melanoma Cell LineKnockdown of PRKD3 sensitized melanoma cells to RAF-265, suggesting its role in intrinsic resistance. tandfonline.com

Acquired Resistance Mechanisms Characterized in Preclinical Settings

Acquired resistance develops in tumors that are initially sensitive to treatment. In the context of RAF inhibitors like the this compound, a predominant theme of acquired resistance is the re-establishment of signaling through the MAPK pathway, thereby bypassing the drug's inhibitory effect. aacrjournals.orgoaepublish.com Preclinical models have been pivotal in identifying the specific molecular events that drive this reactivation.

The majority of acquired resistance mechanisms converge on the reactivation of the MAPK cascade. oaepublish.com This allows cancer cells to regain the proliferative and survival signals that were initially suppressed by the this compound. These mechanisms can involve genetic alterations in various nodes of the pathway, both upstream and downstream of the RAF kinases.

One of the first identified mechanisms of acquired resistance to RAF inhibitors involves the upregulation of cell surface RTKs. oaepublish.com In preclinical models, melanoma cells have been shown to acquire resistance to BRAF inhibition through the overexpression of RTKs such as the Platelet-Derived Growth Factor Receptor Beta (PDGFRβ) or the Epidermal Growth Factor Receptor (EGFR). oaepublish.com This upregulation leads to increased signaling upstream of RAF, triggering RAS activation. oaepublish.com Activated RAS can then stimulate CRAF, leading to the reactivation of MEK-ERK signaling and bypassing the therapeutic blockade of BRAF. oaepublish.com This highlights a common escape mechanism where cells adapt by amplifying signals at the very top of the signaling cascade.

The acquisition of secondary mutations in RAS genes is a frequent cause of resistance to RAF inhibitors. aacrjournals.orgoaepublish.com Preclinical studies have demonstrated that the emergence of oncogenic mutations in NRAS or KRAS in initially BRAF-mutant tumors can render them resistant to RAF inhibition. aacrjournals.org These mutations lock RAS proteins in a constitutively active, GTP-bound state, leading to persistent CRAF-mediated activation of the downstream MAPK pathway, irrespective of the inhibition of BRAF by RAF-265. oaepublish.com The combination of a pan-RAF inhibitor and a MEK inhibitor has shown the ability to overcome resistance driven by acquired KRAS mutations in preclinical models. aacrjournals.org

While secondary mutations in the BRAF gene itself are not commonly implicated in resistance to first-generation RAF inhibitors, amplification of the BRAF oncogene has been identified as a mechanism of acquired resistance. aacrjournals.org By increasing the quantity of the drug target, cancer cells can overcome the inhibitory concentration of the drug, leading to sustained MAPK pathway activity.

Given that the this compound is a pan-RAF inhibitor, mechanisms involving other RAF isoforms are also critical. Overexpression of CRAF has been shown to contribute to resistance against selective BRAF inhibitors. aacrjournals.org More specifically for pan-RAF inhibitors like RAF-265, mutations in CRAF that affect its dimerization have been identified in preclinical resistance screens. mdpi.com These mutations can confer resistance by altering the conformation of the CRAF protein, potentially reducing the binding affinity of RAF-265 or promoting paradoxical activation, thereby maintaining downstream signaling to MEK and ERK.

Mechanism Specific Alteration Consequence Preclinical Evidence
RTK Upregulation Overexpression of PDGFRβ or EGFRIncreased upstream signaling activates RAS, bypassing BRAF dependency.Observed in melanoma models as one of the first described mechanisms of RAF inhibitor resistance. oaepublish.com
Oncogenic RAS Mutations Acquired mutations in NRAS or KRAS (e.g., KRASG12V)Constitutive RAS activation leads to persistent CRAF-MEK-ERK signaling.Found in resistant melanoma tumors and demonstrated in cell lines to confer resistance. aacrjournals.orgoaepublish.com
BRAF Alterations Amplification of the BRAF geneIncreased target protein levels overcome drug inhibition.Identified as a mechanism for sustained MAPK pathway activity in the face of RAF inhibition. aacrjournals.org
CRAF Alterations Overexpression or mutations affecting dimerizationSustained CRAF-mediated signaling to MEK/ERK.CRAF overexpression is a known resistance mechanism; specific mutations conferring resistance to RAF-265 have been found. aacrjournals.orgmdpi.com

Reactivation of MAPK Signaling Pathway Components

MEK1 Mutations and Downstream Effectors

Resistance to RAF inhibitors, including the this compound, can arise from genetic alterations in downstream components of the Mitogen-Activated Protein Kinase (MAPK) pathway, effectively bypassing the inhibited RAF kinase. Among the most clinically relevant alterations are mutations in the MEK1 (encoded by the MAP2K1 gene) and MEK2 (encoded by the MAP2K2 gene) kinases, the direct downstream effectors of RAF. nih.govoaepublish.com

These mutations often occur in the allosteric drug-binding pocket of the MEK protein or in regulatory regions, leading to a constitutively active kinase that can continue to phosphorylate its only known substrates, ERK1 and ERK2. pnas.orgnih.govresearchgate.net This reactivation of ERK signaling restores the downstream proliferative and survival signals that were initially suppressed by the RAF inhibitor.

Several specific MEK1 mutations have been identified in preclinical models and in tumors from patients who have developed resistance to RAF or MEK inhibitors. pnas.orgnih.gov For instance, the MEK1 P124L mutation was found in a resistant metastatic melanoma lesion from a patient treated with a MEK inhibitor. pnas.orgcapes.gov.br This mutation, along with others like MEK1 Q56P, confers cross-resistance to selective B-RAF inhibitors. pnas.orgnih.gov Similarly, the MEK1 C121S mutation and its homolog in MEK2, C125S, have been shown to confer resistance to both RAF and MEK inhibitors. nih.gov The emergence of these mutations underscores the dependency of BRAF-mutant tumors on the MAPK pathway and highlights a key mechanism of acquired resistance where the pathway is reactivated at a point downstream of the therapeutic blockade. nih.govnih.gov

Table 1: MEK Mutations Associated with Resistance to RAF Inhibitors

Gene Mutation Effect on Protein Consequence Reference(s)
MEK1 (MAP2K1) P124L Affects N-terminal negative regulatory helix Confers resistance to MEK inhibitors and cross-resistance to B-RAF inhibitors. pnas.orgnih.gov
MEK1 (MAP2K1) Q56P Disrupts N-terminal negative regulatory helix Confers robust resistance to MEK inhibitors and cross-resistance to B-RAF inhibitors. pnas.orgnih.gov
MEK1 (MAP2K1) C121S Located in the allosteric binding pocket Confers resistance to MEK inhibitors and cross-resistance to RAF inhibitors. nih.gov
MEK2 (MAP2K2) C125S Homologous to MEK1 C121S Confers cross-resistance to RAF and MEK inhibitors. nih.gov

Activation of Parallel or Bypass Survival Pathways (e.g., PI3K/AKT/mTOR)

A prevalent mechanism of resistance to this compound and other RAF inhibitors involves the activation of alternative, parallel signaling cascades that can sustain cell proliferation and survival independently of the MAPK pathway. researchgate.netsanguinebio.comnih.gov The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is one of the most significant bypass routes. oncotarget.commdpi.comresearchgate.net

Activation of this pathway can be triggered by several events, including the loss of the tumor suppressor PTEN, which is a negative regulator of PI3K signaling, or through the upregulation and activation of receptor tyrosine kinases (RTKs) such as the Insulin-like Growth Factor 1 Receptor (IGF-1R) and Platelet-Derived Growth Factor Receptor β (PDGFRβ). sanguinebio.commdpi.comaacrjournals.org In the context of RAF inhibition, the suppression of MAPK signaling can relieve a negative feedback loop, leading to the reactivation of these RTKs and subsequent engagement of the PI3K/AKT pathway. researchgate.netnih.gov

Preclinical studies have demonstrated that cells with concurrent activation of the RAS-RAF and PI3K pathways can be resistant to single-agent RAF inhibition. aacrjournals.org However, combining the this compound with inhibitors of the PI3K/mTOR pathway, such as RAD001 (Everolimus) or BEZ-235, can overcome this resistance and lead to enhanced anti-tumor effects. aacrjournals.orgnih.govresearchgate.net This synergistic effect is observed in various cancer cell lines with mutations in both pathways, suggesting that dual blockade is a promising strategy to counteract this resistance mechanism. aacrjournals.orgnih.gov For example, the combination of RAF265 and RAD001 was shown to be effective in HCT116 and H460 cells, which harbor mutations in both KRAS and PIK3CA, by inhibiting downstream effectors in both pathways. aacrjournals.org

Table 2: Efficacy of Combining this compound with PI3K/mTOR Pathway Inhibitors

Cell Line Genetic Background Inhibitor Combination Observed Effect Reference(s)
HCT116 KRAS mut, PIK3CA mut RAF265 + RAD001 Enhanced anti-tumoral effect in vitro and in vivo; Decreased AKT, S6, and 4EBP1 phosphorylation. aacrjournals.org
H460 KRAS mut, PIK3CA mut RAF265 + RAD001 Enhanced anti-tumoral effect. aacrjournals.org
A549 KRAS mut, PIK3CA wt RAF265 + RAD001 No additional activity from the combination. aacrjournals.org
MDAMB231 BRAF mut, PIK3CA wt RAF265 + RAD001 No additional benefit from the combination. aacrjournals.org
TT (Thyroid) RET C634W RAF265 + BEZ-235 Strong synergistic growth inhibition; Significant tumor growth inhibition in xenografts. nih.gov
CAL62 (Thyroid) KRAS G12R RAF265 + BEZ-235 Significant tumor growth inhibition in xenografts. nih.gov

Strategies to Overcome Resistance and Enhance Efficacy in Preclinical Models

Rational Combination Therapy Approaches

Combining RAF-265 derivatives with other agents that target distinct cellular pathways is a cornerstone of preclinical research to overcome resistance. The rationale is to create a multi-pronged attack that cancer cells cannot easily evade.

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes RAF, MEK, and ERK, is a critical signaling cascade for cell proliferation. nih.gov Resistance to RAF inhibitors often involves the reactivation of this pathway through various mechanisms, such as the overexpression of CRAF or mutations in downstream components like MEK1. oncotarget.comaacrjournals.org

Preclinical studies have shown that a vertical blockade of the MAPK pathway, by combining a pan-RAF inhibitor like a RAF-265 derivative with a MEK inhibitor, can be highly effective. aacrjournals.org In BRAF-mutant cancer models that have developed resistance to selective RAF inhibitors, the combination of a pan-RAF inhibitor (e.g., AZ628, RAF265) and a MEK inhibitor (e.g., trametinib, AZD6244) results in highly synergistic activity. aacrjournals.org This dual inhibition leads to a more profound and sustained suppression of MAPK signaling, which is essential to trigger an anti-proliferative response and apoptosis in resistant cells. aacrjournals.org This strategy has proven effective in models where resistance is driven by CRAF overexpression, NRAS mutations, or NF1 loss. aacrjournals.org

Cancer cells can often bypass the blockade of one signaling pathway by activating parallel survival pathways. The PI3K/AKT/mTOR pathway is a frequently activated alternative route that promotes cell growth and survival. oncotarget.com There is significant cross-talk between the MAPK and PI3K/AKT/mTOR pathways. oncotarget.com

Preclinical models have demonstrated that combining a this compound with an inhibitor of the PI3K/AKT/mTOR pathway can lead to synergistic antitumor effects. oncotarget.comresearchgate.net For instance, the combination of RAF265 and the dual PI3K/mTOR inhibitor BEZ-235 showed strong synergistic growth inhibition in thyroid cancer cell lines with mutations in RAS, BRAF, or RET. researchgate.net In melanoma models, combining RAF inhibitors with PI3K inhibitors was shown to enhance the expression of the pro-apoptotic protein Bim, contributing to increased cell death. oncotarget.com This dual-pathway blockade addresses both primary oncogenic signaling and a key escape mechanism, making it a promising strategy for tumors with co-occurring mutations in both pathways. mdpi.com

Combining targeted therapies with traditional cytotoxic chemotherapy is another approach to enhance efficacy and overcome resistance. In colorectal carcinoma (CRC), preclinical studies have explored the synergy between RAF265 and the conventional chemotherapeutic agent 5-Fluorouracil (5FU). nih.govhku.hk

Research shows that RAF265 significantly inhibits cell proliferation in CRC cell lines and that combining it sequentially with 5FU results in a synergistic inhibition of tumor growth compared to either agent alone. hku.hk The combination therapy has demonstrated a robust anti-tumor effect in CRC xenograft models. nih.govhku.hk Furthermore, this combination has been shown to significantly inhibit liver and lung metastasis in orthotopic CRC models, highlighting its potential to not only control primary tumor growth but also prevent metastatic spread. nih.gov

Cancer stem cells (CSCs) are a subpopulation of tumor cells believed to be responsible for tumor initiation, metastasis, and resistance to therapy. stemcell.com A significant finding in preclinical CRC models is that treatment with 5FU can enrich a subpopulation of CD26+ cells that possess CSC properties. nih.govstemcell.com

The RAF/MEK/ERK signaling pathway is activated in these CD26+ CSCs. stemcell.com Preclinical studies have demonstrated that while 5FU treatment alone may inadvertently promote this resistant, metastatic cell population, the combination with RAF265 effectively targets and eliminates these CD26+ CSCs. nih.govresearchgate.net This combined treatment reverses the pro-migratory and invasive effects induced by 5FU, leading to a significant reduction in metastasis. nih.govstemcell.com This highlights a key advantage of the combination therapy: targeting both the bulk tumor cells and the resistant CSC population.

Preclinical research continues to explore other novel combinations to enhance the efficacy of RAF-265 derivatives. One such area is the combination with agents that modulate apoptosis, such as the TNF-related apoptosis-inducing ligand (TRAIL). bioscientifica.com

In neuroendocrine tumor (NET) cell lines, which are often resistant to TRAIL-induced apoptosis, treatment with RAF265 was found to significantly increase their sensitivity to TRAIL. bioscientifica.com The mechanism behind this sensitization involves the RAF265-mediated downregulation of the anti-apoptotic protein Bcl-2. oncotarget.combioscientifica.com This research suggests that for certain tumor types, combining RAF inhibition with pro-apoptotic agents could be a viable therapeutic strategy. bioscientifica.com

Targeting Specific Cancer Cell Subpopulations (e.g., Cancer Stem Cells)

Development of Next-Generation RAF-265 Derivatives and Pan-RAF Inhibitors

A major focus of ongoing research is the development of new RAF inhibitors that can overcome the limitations of earlier compounds, such as the paradoxical activation of the MAPK pathway in BRAF wild-type cells and resistance mediated by different BRAF mutation classes or RAF dimerization. nih.govacs.org

Next-generation pan-RAF inhibitors are designed to inhibit all RAF isoforms (ARAF, BRAF, CRAF) more effectively and to be active against a wider range of BRAF mutations, including class 1, 2, and 3 mutants, as well as RAF fusions. jazzpharma.comjazzpharma.com Compounds like JZP815, INU-152, and Naporafenib (LXH-254) have been developed as potent pan-RAF inhibitors. nih.govjazzpharma.comnih.gov Preclinical data show that these inhibitors potently block both monomer- and dimer-driven RAF signaling and exhibit minimal paradoxical pathway activation. nih.govjazzpharma.com For instance, JZP815 has demonstrated activity in multiple RAF- and RAS-mutant tumor models, and INU-152 has shown anti-tumor activity in xenograft models carrying BRAF mutations. nih.govjazzpharma.com Other developmental inhibitors like PLX8394 are designed to specifically prevent the paradoxical formation of RAF dimers, a known resistance mechanism. adooq.com These next-generation agents represent a significant evolution in targeting the RAF pathway, aiming for broader efficacy and a better capacity to overcome resistance. nih.gov

Exploration of Novel Binding Modes (e.g., Allosteric Inhibition)

A primary strategy to circumvent resistance involves the development of inhibitors that utilize novel binding modes, such as allosteric inhibition. Unlike ATP-competitive inhibitors that bind to the highly conserved active site of kinases, allosteric inhibitors target less conserved sites, which can offer greater selectivity and new mechanisms of action. sciresjournals.com

RAF-265 and its derivatives are classified as Type II inhibitors, which function through an allosteric mechanism. upc.edursc.org They bind to the kinase in its inactive "DFG-out" conformation. This specific conformation exposes an allosteric site adjacent to the ATP-binding pocket. upc.edu By stabilizing this inactive state, Type II inhibitors prevent the kinase from adopting the active conformation necessary for its function. The binding of RAF-265 involves key hydrogen bonds with conserved residues like Glu501 and Asp594 within this allosteric pocket. nih.gov

A critical mechanism of resistance to first-generation RAF inhibitors is the dimerization of RAF proteins (e.g., BRAF/CRAF heterodimers). nih.govnih.gov This dimerization can lead to the paradoxical activation of the MAPK pathway in cells with wild-type BRAF, contributing to therapeutic failure. nih.govtandfonline.com Consequently, a major focus in the development of RAF-265 derivatives is the ability to inhibit these RAF dimers. Research is aimed at designing compounds that can effectively block both monomeric and dimeric forms of RAF kinases, thereby preventing this escape mechanism. nih.govnih.gov The structural basis for how inhibitors can either promote or break RAF dimers is an active area of investigation, with the goal of identifying chemical features that specifically disrupt the dimer interface or stabilize a monomeric, inactive state. scholaris.ca This approach is predicted to overcome resistance that arises from RAF dimerization. nih.gov

Optimization for Broader Kinase Target Coverage and Efficacy

Another key strategy to enhance the therapeutic potential of RAF-265 derivatives is to optimize their inhibitory profile to cover a broader range of kinase targets. This approach aims to simultaneously block multiple signaling pathways crucial for tumor growth, survival, and angiogenesis.

RAF-265 is characterized as a "pan-RAF" inhibitor, demonstrating potent activity against all three RAF isoforms: A-RAF, B-RAF (both wild-type and V600E mutant), and C-RAF. nih.govnih.govaacrjournals.org This pan-inhibitory capability is a significant advantage over first-generation inhibitors that were highly selective for B-RAF V600E, as it helps to prevent the compensatory activation of other RAF isoforms, a known resistance mechanism. nih.gov

Beyond the RAF family, RAF-265 also potently inhibits other kinases critical for tumor progression, most notably vascular endothelial growth factor receptor 2 (VEGFR-2). nih.govnih.govdrugbank.com By inhibiting VEGFR-2, RAF-265 can disrupt tumor angiogenesis, the process by which tumors form new blood vessels to obtain nutrients. drugbank.comresearchgate.net This dual action against both a primary oncogenic driver (RAF) and a key angiogenesis factor (VEGFR-2) provides a more comprehensive anti-tumor effect. rsc.orgresearchgate.net Preclinical studies have shown that RAF-265 also has activity against other receptor tyrosine kinases such as PDGFRB, RET, and c-KIT. nih.gov

Table 1: Kinase Inhibition Profile of RAF-265

Kinase Target IC50 (nM) Reference
B-RAF V600E 0.5 nih.gov
B-RAF (wild-type) 70 nih.gov
C-RAF 19 nih.gov
VEGFR-2 30 nih.gov
A-RAF 4,900 aacrjournals.org*
c-KIT >100 nih.gov
PDGFRB >100 nih.gov

Note: IC50 for A-RAF is for the similar pan-RAF inhibitor QLH11906, as specific RAF-265 data was not available in the reviewed sources. This illustrates the typical profile for this class of inhibitors.

The development of other novel pan-RAF inhibitors, such as INU-152 and QLH11906, further validates this strategy. nih.govaacrjournals.org For instance, INU-152 was shown to inhibit all RAF isoforms and suppress the MAPK pathway with minimal paradoxical activation. nih.gov Similarly, QLH11906 displayed potent inhibition of A/B/C RAF kinases and showed efficacy in preclinical models of both BRAF and KRAS-mutant cancers. aacrjournals.org Preclinical studies with RAF-265 in various xenograft models, including those for melanoma and colorectal cancer, have demonstrated robust efficacy, with significant inhibition of tumor growth. nih.govascopubs.org This broad activity underscores the potential of multi-targeted kinase inhibitors to overcome the limitations of more selective agents. nih.gov

Medicinal Chemistry and Structure Activity Relationship Sar Studies of Raf 265 Derivatives

Design and Synthetic Methodologies

The development of RAF-265 and its subsequent derivatives is a testament to iterative medicinal chemistry efforts, beginning with established scaffolds and branching into novel heterocyclic systems to optimize potency and pharmacokinetic profiles.

Evolution of Benzimidazole (B57391) Scaffold Derivatives

The genesis of RAF-265 is rooted in the optimization of earlier kinase inhibitors, most notably Sorafenib. nih.gov Initial efforts focused on the 2-arylaminobenzimidazole scaffold to improve upon the potency against mutant B-RAF and the pharmacokinetic properties of Sorafenib. nih.govvulcanchem.com Early amido-2-arylaminobenzimidazoles demonstrated potent biochemical and cellular activity. nih.govresearchgate.net However, further optimization of this "forward amide" series proved challenging. researchgate.net

A significant breakthrough occurred with the inversion of the amide bond, leading to "reverse amide" benzimidazole analogues which showed a marked increase in cellular potency. researchgate.net To address potential plasma instability with the reverse amides, an isostere replacement approach was employed. researchgate.net Cyclization of the forward amide led to the development of imidazo-benzimidazoles, a novel chemical series that balanced kinase selectivity, cellular potency, and desirable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. nih.govresearchgate.net This systematic evolution, starting from the Sorafenib template and progressing through amido- and reverse amido-benzimidazoles, ultimately culminated in the identification of RAF-265 (a potent imidazo-benzimidazole) as a clinical candidate for metastatic melanoma. nih.govrsc.org

The general synthetic route to these imidazo-benzimidazoles involves multi-step procedures, often starting from substituted picolinic acid and culminating in the coupling of key intermediates to form the final diaryl urea (B33335) or related core structure. sci-hub.se

Development of Pyridoimidazolone and Coumarin (B35378) Derivatives

In the quest for novel B-RAF inhibitors, other heterocyclic scaffolds have been explored as alternatives or improvements upon the benzimidazole core. Pyridoimidazolones emerged as a new hinge-binding scaffold for B-RAF. researchgate.netacs.orgresearchgate.net The design of these inhibitors often follows a tripartite A-B-C system, where the pyridoimidazolone (ring A) acts as the hinge-binding moiety, an aryl group serves as a spacer (ring B), and a third heteroaromatic group (ring C) interacts with an allosteric site. researchgate.net This scaffold yielded compounds with low nanomolar potency against mutant B-RAF and good cellular activity. researchgate.netacs.orgresearchgate.net

More recently, coumarin-based derivatives have been designed as dual B-RAF V600E and VEGFR-2 inhibitors, a strategy inspired by the dual-action profile of inhibitors like Sorafenib and RAF-265. rsc.orgresearchgate.netrsc.org A 2024 study detailed the design and synthesis of pyrazolylindolin-2-one based coumarin derivatives. rsc.orgrsc.org This approach aimed to create new chemical backbones to potentially overcome resistance mechanisms associated with existing therapies. rsc.org The synthesis involved linking the coumarin scaffold with other heterocyclic moieties like pyrazolylindolin-2-one to target both the B-RAF and VEGFR-2 kinases effectively. rsc.orgresearchgate.netrsc.org

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) studies are crucial computational tools for understanding how the chemical structure of a compound influences its biological activity. For B-RAF inhibitors, including derivatives related to the RAF-265 chemotype, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been instrumental. nih.govnih.gov

One such study on a series of pyridoimidazolone B-RAF inhibitors developed robust CoMFA and CoMSIA models. acs.org These models, built from conformations derived from molecular docking, demonstrated good predictive ability in both internal and external validations. acs.org The analysis highlighted that van der Waals interactions are a major driving force for inhibitor binding. acs.org

Another 3D-QSAR study on isoquinoline (B145761) and benzimidazole derivatives as C-RAF inhibitors also yielded a statistically significant model, identifying key pharmacophoric features: two acceptor atoms, three donor atoms, and three hydrophobic regions. nih.govijbio.com For N-acyl and N-aroylpyrazolines, a 3D-QSAR study indicated that electron-withdrawing and hydrophobic groups were generally not favorable for activity, whereas H-bond donor features were beneficial for cellular inhibition. nih.gov

These QSAR analyses provide contour maps that visualize the favorable and unfavorable regions for steric, electrostatic, hydrophobic, and hydrogen-bonding interactions around the inhibitor scaffold. This information is invaluable for rationally designing new derivatives with enhanced potency and selectivity. nih.govacs.org

Computational Molecular Modeling and Docking Studies

Molecular docking simulations provide critical insights into the binding modes of inhibitors within the kinase active site. For RAF-265 and its derivatives, docking studies have been performed against B-RAF, C-RAF, and VEGFR-2. rsc.orgresearchgate.net

The co-crystal structure of RAF-265 bound to wild-type B-RAF reveals that it binds in a "Type II" inactive-like conformation, where the DFG (Asp-Phe-Gly) motif of the kinase adopts an "out" conformation. nih.gov This is a characteristic feature of inhibitors like Sorafenib and RAF-265, which bind to and stabilize an inactive state of the kinase. researchgate.netresearchgate.net The docking pose shows the imidazole (B134444) NH of RAF-265 interacting with the hinge region of the kinase, situated between residues Trp531 and Phe483. nih.gov

Docking studies of newer coumarin-based derivatives against B-RAF V600E (PDB: 2FB8) and VEGFR-2 have been used to rationalize their dual inhibitory activity. rsc.org For instance, a promising pyrazolylindolin-2-one coumarin derivative, compound 4j , was shown to achieve a high binding affinity (ΔG = -9.5 kcal/mol) with B-RAF V600E. rsc.orgresearchgate.net Similarly, docking simulations of various inhibitor classes, including pyrimidines and flavones, against the B-RAF V600E mutant (PDB: 3OG7) have helped identify key interactions with residues like Cys532, Phe583, and Asp594, which are crucial for stabilizing the inhibitor-kinase complex. d-nb.infonih.gov These computational models are essential for validating inhibitor design and understanding the molecular basis of their potency. mdpi.com

Identification of Key Structural Features Governing Kinase Binding and Potency

The combination of SAR, QSAR, and molecular modeling studies has elucidated several key structural features of RAF-265 derivatives that govern their kinase binding and potency. nih.govacs.org

The Benzimidazole/Imidazo-benzimidazole Core : This scaffold serves as the central platform, correctly orienting the other functional groups within the ATP-binding pocket. nih.govmdpi.com Its bicyclic aromatic nature facilitates π–π stacking interactions with residues in the active site. researchgate.net

The Urea or Urea Isostere : This moiety is critical for Type II inhibitors. It forms key hydrogen bonds with the conserved glutamate (B1630785) residue (Glu501 in B-RAF) in the αC-helix and the backbone amide of the aspartate (Asp594) in the DFG motif. nih.govresearchgate.net These interactions are essential for stabilizing the DFG-out conformation.

The Hinge-Binding Moiety : In RAF-265, the imidazole ring connected to the pyridine (B92270) acts as the hinge binder. nih.gov Its NH group forms a hydrogen bond with the kinase hinge region. nih.gov In other derivatives, scaffolds like pyridoimidazolone serve this function. researchgate.net

Substituents on the Anilide Ring : The nature and position of substituents on the terminal phenyl ring are crucial for potency and metabolic stability. For RAF-265, a para-trifluoromethyl (CF3) group was found to provide a good balance of potency and metabolic stability compared to alkyl groups. nih.gov This group extends into a hydrophobic back pocket.

Substituents on the Imidazole Ring : Electron-withdrawing groups on the imidazole ring were observed to improve cellular potency and reduce inhibition of cytochrome P450 enzymes like CYP3A4. nih.gov

The table below summarizes the structure-activity relationship for the evolution of imidazo-benzimidazole derivatives leading to RAF-265, based on published data. nih.gov

Advanced Research Methodologies and Biomarker Discovery

In Vitro Assays for Target Engagement and Cellular Response Assessment

A variety of in vitro assays are fundamental to the preclinical evaluation of RAF-265 derivatives, providing critical data on their interaction with molecular targets and their effects on cancer cells.

Kinase Activity Assays (Cell-Free and Cell-Based)

To determine the potency and selectivity of RAF-265 derivatives, both cell-free and cell-based kinase activity assays are employed.

Cell-Free Assays: These assays directly measure the ability of a compound to inhibit the enzymatic activity of isolated kinases. For instance, RAF265 has demonstrated potent inhibition of C-Raf, wild-type B-Raf, and the mutant B-Raf V600E with an IC50 (half-maximal inhibitory concentration) ranging from 3 to 60 nM. selleckchem.comselleckchem.comselleckchem.com It also shows potent inhibition of VEGFR2 phosphorylation with an EC50 (half-maximal effective concentration) of 30 nM in cell-free assays. selleckchem.comselleckchem.comselleckchem.com The development of imidazo-benzimidazoles, the chemical class to which RAF265 belongs, led to compounds with potent biochemical inhibition against B-RAF V600E. nih.gov

Cell-Based Assays: These assays assess the inhibitor's activity within a cellular context, providing insights into cell permeability and target engagement in a more physiologically relevant environment. In cell-based assays, RAF265 is most potent against BRAF V600E and VEGFR2. nih.gov For example, in melanoma cell lines expressing B-RAF V600E, a derivative of RAF-265 decreased phospho-ERK levels and inhibited proliferation with IC50 values ranging from 0.04 to 0.2 μM. nih.gov Conversely, in cell lines with wild-type B-RAF, the compound did not effectively suppress phospho-ERK levels and exhibited weaker antiproliferative activity. nih.gov

Inhibitory Activity of RAF-265 and its Derivatives
CompoundTarget KinaseAssay TypeIC50/EC50 Value
RAF265C-Raf, B-Raf, B-Raf V600ECell-Free3-60 nM
RAF265VEGFR2Cell-Free30 nM (EC50)
RAF-265 derivativeB-RAF V600E expressing melanoma cellsCell-Based0.04-0.2 µM

Cell Viability and Clonogenic Survival Assays

Cell viability assays, such as the MTT assay, are used to measure the cytotoxic or cytostatic effects of RAF-265 derivatives on cancer cell lines. In HT29 and MDAMB231 cells, RAF265 demonstrated inhibitory activity with IC20 values of 1 to 3 μM and IC50 values of 5 to 10 μM. selleckchem.comaacrjournals.org

Clonogenic survival assays provide a measure of a cell's ability to proliferate indefinitely and form a colony. RAF265 has been shown to cause a significant decrease in clonogenic survival across various tested cell lines, indicating a dominant effect on their long-term proliferative capacity. selleckchem.comaacrjournals.orgresearchgate.net

Apoptosis and Cell Cycle Distribution Analysis

The induction of apoptosis (programmed cell death) is a key mechanism of action for many anticancer drugs. Analysis of apoptosis can be performed using techniques like flow cytometry to detect markers such as annexin (B1180172) V staining or to quantify the sub-G1 cell population, which is indicative of fragmented DNA from apoptotic cells. bioscientifica.com RAF kinase inhibition by RAF265 in mutant B-Raf melanoma cell lines has been shown to induce apoptosis. selleckchem.comptgcn.com The combination of RAF265 with other agents has been observed to significantly enhance the activation of caspase-3, a key executioner caspase in apoptosis. selleckchem.com

Cell cycle analysis, also often performed by flow cytometry, determines the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M). RAF265 has been found to cause cell cycle arrest in mutant B-Raf melanoma cell lines. selleckchem.comptgcn.com One study on a derivative showed an increase in the cell population at the G0-G1 stage of the cell cycle in HCT-116 cancer cells. researchgate.net

Protein Expression and Phosphorylation Profiling Techniques (e.g., Western Blot)

Western blotting is a widely used technique to detect specific proteins in a sample and to assess their phosphorylation status, which is often indicative of kinase activity. Treatment with RAF-265 derivatives has been shown to effectively block the phosphorylation of MEK and ERK, the downstream substrates of RAF kinases. selleckchem.comptgcn.com In some cell lines, RAF265 treatment also leads to a moderate decrease in the phosphorylation of AKT, S6 protein, and 4EBP1. selleckchem.comaacrjournals.orgresearchgate.net Furthermore, RAF265 has been observed to markedly reduce the protein level of the anti-apoptotic protein Bcl-2. bioscientifica.comptgcn.com In some contexts, RAF265 treatment can downregulate the levels of phosphorylated MEK without affecting ERK1/2 phosphorylation. nih.gov

Effect of RAF-265 Derivatives on Protein Expression and Phosphorylation
ProteinEffectCell Line/Model
p-MEKDecreasedB-Raf mutant melanoma
p-ERKDecreasedB-Raf mutant melanoma
p-AKTModerately Decreased (in combination)HCT116
p-S6Moderately Decreased (in combination)HCT116, HT29, MDAMB231
Bcl-2DecreasedCM and NCI-H727

In Vivo Preclinical Imaging Modalities for Therapeutic Monitoring

In vivo imaging in preclinical models, such as mouse xenografts, is crucial for non-invasively monitoring the therapeutic effects of RAF-265 derivatives over time. Techniques like Positron Emission Tomography (PET) can be used to assess metabolic changes in tumors in response to treatment. For example, a study utilizing small animal PET imaging showed that RAF265 inhibits the accumulation of the glucose analog FDG (2-deoxy-2-[18F]fluoro-d-glucose) in melanoma xenografts, indicating a decrease in glucose metabolism. ptgcn.comnih.gov This finding correlated with DNA microarray data showing reduced expression of genes involved in glucose metabolism. nih.gov Such imaging biomarkers can provide early evidence of drug efficacy and help in optimizing treatment strategies. researchgate.net

Positron Emission Tomography (PET) Imaging (e.g., FDG Accumulation)

Positron Emission Tomography (PET) imaging stands out as a critical non-invasive tool for assessing the early biological response to targeted therapies like the this compound. nih.gov Preclinical studies have effectively utilized PET, particularly with the tracer 2-deoxy-2-[18F]fluoro-D-glucose (FDG), to monitor the metabolic activity of tumors following treatment.

In a key preclinical study, the this compound was evaluated for its effect on FDG uptake in a human melanoma cell line (A375M) harboring the BRAF V600E mutation. nih.gov The research demonstrated a significant, dose-dependent inhibition of FDG accumulation in these cells after 28 hours of treatment. nih.govresearchgate.net This inhibitory effect was not observed at an earlier 5-hour time point, suggesting that the metabolic changes induced by the compound occur over a more extended period. nih.gov

These findings were further corroborated in vivo using mouse xenograft models of human melanoma. nih.gov Small animal FDG PET scans revealed that the this compound inhibited FDG accumulation in tumors as early as one day after the initiation of treatment. nih.govebi.ac.uk This reduction in glucose uptake was sustained throughout the two-week treatment period and, importantly, preceded any observable changes in tumor volume. nih.gov This highlights the utility of FDG-PET as an early pharmacodynamic biomarker for assessing tumor response to the this compound, potentially enabling quicker clinical trial decisions. nih.govebi.ac.uk

The observed decrease in FDG uptake is consistent with the compound's mechanism of action, which involves the inhibition of the MAPK signaling pathway, a critical regulator of cell growth and glucose metabolism. ontosight.ainih.gov DNA microarray analysis of treated tumor xenografts confirmed a significant decrease in the expression of genes involved in glucose metabolism, providing a molecular basis for the imaging findings. nih.govebi.ac.uk

Table 1: Effect of this compound on FDG Accumulation in A375M Melanoma Cells

Treatment Group Concentration (µM) Inhibition of FDG Accumulation (%) P-value
Control - 0 -
RAF-265 0.1 38.2 0.02
RAF-265 1.0 75.5 0.0003

Data from a 28-hour treatment period. nih.gov

High-Throughput Screening and Functional Genomic Approaches (e.g., shRNA Enhancer Screens)

High-throughput screening (HTS) and functional genomic approaches, such as short hairpin RNA (shRNA) screens, are powerful tools for identifying genes that modulate the response to anticancer agents. uni-wuerzburg.denih.gov These methodologies allow for the systematic interrogation of thousands of genes to uncover "synthetic lethal" interactions, where the inhibition of a specific gene sensitizes cancer cells to a particular drug. uni-wuerzburg.de

While specific shRNA enhancer screens directly focused on the this compound are not extensively detailed in the provided search results, the principles of this approach are well-established in cancer research. uni-wuerzburg.defrontiersin.org For instance, shRNA-based screening has been successfully employed to identify kinases that, when silenced, enhance the efficacy of other cancer drugs, such as microtubule-targeted agents. nih.gov This type of screen involves introducing a library of shRNAs targeting a wide range of genes (e.g., the kinome) into cancer cells, followed by treatment with the drug of interest. nih.gov Genes whose suppression leads to increased cell death are then identified through next-generation sequencing. uni-wuerzburg.de

In the context of the this compound, a similar shRNA screen could be designed to identify genes that, when knocked down, enhance its cytotoxic effects. This could uncover novel combination therapy strategies to overcome potential resistance mechanisms. The identification of protein kinase D3 (PRKD3) as a sensitizer (B1316253) to RAF-265 in melanoma cells, preventing the reactivation of MAPK signaling, exemplifies the type of interaction that can be discovered through such screening approaches. tocris.com

Biomarker Identification for Predictive Response and Resistance Monitoring in Preclinical Models

The identification of predictive biomarkers is crucial for patient stratification and for monitoring the development of resistance to targeted therapies. Preclinical models have been instrumental in discovering potential biomarkers for the this compound.

Predictive Biomarkers of Response:

Preclinical studies have indicated that the mutational status of the BRAF gene is a significant predictor of response to RAF-265. aacrjournals.org Cell lines and xenograft models with the BRAF V600E mutation have shown the most potent response to the compound, characterized by the inhibition of phospho-MEK and phospho-ERK. aacrjournals.org However, responses have also been observed in models with mutant RAS and even in some BRAF wild-type melanomas, suggesting a broader activity. aacrjournals.orgnih.gov

Gene expression profiling of human melanoma tumor samples has revealed a set of genes whose differential expression correlates with the response to the this compound. nih.gov In responding tumors, there was higher basal expression of growth factors like PDGFD and angiopoietin-like 7, which are involved in angiogenesis. nih.gov Furthermore, responding melanomas showed differential expression of genes related to the cell cycle, apoptosis, cell adhesion, and drug resistance. nih.gov For example, lower expression of EZRIN and ABCD1, genes associated with multidrug resistance, may enhance sensitivity to the compound. nih.gov

Biomarkers for Resistance Monitoring:

The development of resistance is a common challenge with targeted therapies. While specific mechanisms of resistance to the this compound are still under investigation, insights can be drawn from studies of other RAF inhibitors. For instance, resistance to vemurafenib (B611658) can emerge through the activation of c-RAF, suggesting that a multi-targeted inhibitor like RAF-265, which also targets c-RAF, might circumvent this resistance mechanism. tocris.comnih.gov

DNA microarray analysis of tumors treated with the this compound not only confirmed on-target effects on glucose and thymidine (B127349) metabolism but also revealed changes in apoptotic genes. nih.govebi.ac.uk This suggests that monitoring the expression of these genes, or using imaging tracers that detect apoptosis (e.g., Annexin V), could serve as biomarkers for therapeutic efficacy and the onset of resistance. nih.govresearchgate.netebi.ac.uk

Table 2: Potential Imaging Biomarkers for this compound Therapy Monitoring

Conclusion and Future Directions in Raf 265 Derivative Research

Current Understanding and Identification of Unmet Research Needs

The landscape of targeted cancer therapy has been significantly shaped by the development of kinase inhibitors, with the RAF-265 derivative emerging as a compound of considerable interest. Current understanding positions RAF-265 (also known as CHIR-265) as a potent, orally active small-molecule that functions as a pan-RAF and VEGFR-2 inhibitor. researchgate.netncats.io Its mechanism involves the abrogation of signaling along the MAPK pathway by targeting all three RAF isoforms (ARAF, BRAF, and CRAF) and concurrently inhibiting angiogenesis through the VEGFR-2 pathway. researchgate.netdcu.ieacs.org Preclinical research has consistently demonstrated its ability to inhibit the proliferation of cancer cells and reduce tumor growth in various models, including those for melanoma, colorectal cancer, and thyroid cancer. researchgate.netnih.govmdpi.com The dual-action of inhibiting both tumor cell proliferation and the blood supply to the tumor is a key feature of its therapeutic rationale. researchgate.netacs.org

Preclinical studies have shown that RAF-265 is effective against both BRAF-mutant and BRAF wild-type tumors, a broader spectrum of activity compared to first-generation BRAF-selective inhibitors. researchgate.netdcu.ie This is attributed to its pan-RAF inhibitory nature. Research indicates that by blocking the RAF/MEK/ERK signaling pathway, RAF-265 can induce cell cycle arrest and apoptosis in cancer cells. ncats.ionih.gov

Despite the promising preclinical data, a significant unmet research need lies in bridging the gap between preclinical efficacy and clinical outcomes. Phase I trials in melanoma patients, for instance, revealed only modest anti-tumor activity at tolerable doses, irrespective of BRAF mutation status. nih.govmdpi.comdovepress.com This discrepancy highlights a critical gap in our understanding of the compound's behavior in the human body and the complex tumor microenvironment.

Furthermore, several key research questions remain unanswered:

Mechanisms of Resistance: While combination therapies are being explored, the intrinsic and acquired mechanisms of resistance to RAF-265 derivatives are not fully elucidated. Understanding how tumors evade the dual inhibition of RAF and VEGFR-2 is crucial for developing more durable therapeutic strategies.

Paradoxical Pathway Activation: A known challenge with some RAF inhibitors is the paradoxical activation of the MAPK pathway in BRAF wild-type cells. nih.gov While pan-RAF inhibitors were designed to mitigate this, the precise effects of RAF-265 on RAF dimerization and potential paradoxical signaling in various genetic contexts require more in-depth investigation. nih.gov

Biomarker Identification: There is a pressing need to identify predictive biomarkers to select patient populations most likely to benefit from RAF-265 therapy. aacrjournals.org The modest response rates in broad patient populations suggest that specific genetic signatures or tumor characteristics may determine sensitivity. mdpi.com

Broadening Therapeutic Applications: While studied in melanoma and colorectal cancer, the full potential of RAF-265 derivatives in other malignancies driven by the MAPK pathway or angiogenesis remains underexplored. nih.govtandfonline.com

Emerging Research Avenues and Novel Therapeutic Opportunities

The challenges associated with RAF-265 monotherapy have spurred several emerging research avenues, primarily centered on rational combination strategies and exploring new therapeutic contexts. These new directions offer novel opportunities to harness the compound's unique dual-inhibitory mechanism.

Combination Therapies: A major focus of current research is combining RAF-265 with inhibitors of other key signaling pathways to create synergistic anti-tumor effects and overcome resistance.

PI3K/mTOR Pathway Inhibition: The PI3K/AKT/mTOR pathway is another critical signaling cascade in cancer that often cross-talks with the MAPK pathway. Preclinical studies combining RAF-265 with mTOR inhibitors like RAD001 (Everolimus) or dual PI3K/mTOR inhibitors like BEZ-235 have shown enhanced anti-proliferative and cytotoxic effects. aacrjournals.orgresearchgate.net This combination has demonstrated synergy in models of thyroid and colorectal cancer by concurrently blocking two major survival pathways. researchgate.netmdpi.com

Induction of Apoptosis: Research has shown that RAF-265 can decrease levels of the anti-apoptotic protein Bcl-2. nih.gov This finding opens a therapeutic window for combination with pro-apoptotic agents like TRAIL (tumor necrosis factor-related apoptosis-inducing ligand), where RAF-265 acts as a sensitizer (B1316253), enhancing cancer cell susceptibility to apoptosis. nih.gov

MEK Inhibition: Combining pan-RAF inhibitors with MEK inhibitors is a strategy being explored to achieve a more profound and durable blockade of the MAPK pathway, potentially overcoming resistance mediated by pathway reactivation. mdpi.com

New Disease Contexts: Preclinical findings suggest the utility of RAF-265 derivatives beyond melanoma.

Colorectal Cancer (CRC): Studies have demonstrated that RAF-265 can inhibit cell proliferation and enhance apoptosis in CRC cells, including those with KRAS mutations. nih.gov Notably, it has shown efficacy against CD26+ cancer stem cells and has the potential to reverse 5-FU-enhanced metastasis in preclinical models, suggesting a role in advanced or chemoresistant CRC. nih.gov

Neuroendocrine and Thyroid Cancers: The compound's ability to inhibit RET, in addition to RAF and VEGFR-2, makes it a candidate for treating medullary thyroid cancer (MTC), which is often driven by RET mutations. researchgate.netmdpi.com Its potential to sensitize neuroendocrine tumor cells to TRAIL-induced apoptosis also represents a novel therapeutic opportunity. nih.gov

The dual inhibition of RAF and VEGFR-2 remains a powerful therapeutic concept. Future research may focus on developing next-generation derivatives with improved pharmacological properties or designing intermittent dosing schedules to enhance efficacy and manage toxicity, thereby maximizing the unique advantage of simultaneously targeting tumor proliferation and angiogenesis. nih.govaacrjournals.org

Challenges and Considerations for Translational Research in Preclinical Oncology

The journey of RAF-265 derivatives from promising preclinical models to clinical application is emblematic of the broader challenges in translational oncology research. Several critical factors must be considered to facilitate a more successful transition from bench to bedside.

A primary challenge is the frequent disconnect between preclinical models and human clinical reality. While xenograft models in mice have shown significant tumor growth inhibition with RAF-265, these models often fail to capture the heterogeneity, immune system interplay, and complex microenvironment of human tumors. researchgate.netdovepress.com This can lead to an overestimation of a drug's efficacy.

The intricate nature of cellular signaling pathways presents another hurdle. The MAPK and PI3K pathways, the primary targets of RAF-265-based combination therapies, are not simple linear cascades but complex networks with extensive cross-talk and feedback loops. aacrjournals.orgumich.edunih.gov For instance, inhibiting one node can lead to compensatory activation of another, as seen with AKT hyperphosphorylation following mTOR inhibition. aacrjournals.org This network robustness contributes to adaptive resistance, a major cause of treatment failure that is difficult to fully model preclinically.

Furthermore, the issue of RAF dimerization poses a significant translational challenge. nih.gov The ability of some RAF inhibitors to promote RAF dimer formation can lead to paradoxical pathway activation and is a key mechanism of resistance. acs.orgnih.gov While pan-RAF inhibitors like RAF-265 were developed to circumvent this, a deeper understanding of how they influence the dynamic equilibrium of RAF monomers and dimers in different cellular contexts is essential for their effective clinical translation. mdpi.com

Key considerations for future translational research on RAF-265 derivatives include:

Development of Sophisticated Preclinical Models: Employing more advanced models, such as patient-derived xenografts (PDXs) and genetically engineered mouse models (GEMMs), may better predict clinical responses and resistance mechanisms.

Robust Biomarker Strategies: Integrating biomarker discovery and validation early in the preclinical phase is essential. This includes developing assays to identify not only the patients who will respond but also to monitor for the emergence of resistance during treatment. aacrjournals.orgnih.gov

Understanding Pharmacokinetics and Pharmacodynamics (PK/PD): Establishing a clear relationship between drug exposure, target engagement, and biological response is critical. The modest efficacy of RAF-265 in early trials may be linked to an inability to achieve sufficient target inhibition at a safe dose, highlighting the need to optimize PK/PD properties in next-generation compounds. acs.org

Ultimately, overcoming these challenges requires a multi-faceted approach that integrates complex biological insights with innovative clinical trial designs to fully realize the therapeutic potential of RAF-265 and its derivatives.

Q & A

Basic Research Questions

Q. What experimental design considerations are critical for studying RAF-265 derivatives’ mechanism of action?

  • Methodological Answer : Begin with a hypothesis-driven approach, focusing on kinase inhibition assays (e.g., ATP-binding competition) to validate RAF-265's interaction with its target. Use dose-response curves to determine IC₅₀ values and compare results across multiple cell lines to assess selectivity. Ensure controls include wild-type and mutant RAF isoforms to confirm specificity. For reproducibility, standardize assay conditions (e.g., temperature, incubation time) and validate findings with orthogonal methods like Western blotting for downstream signaling proteins (e.g., MEK/ERK phosphorylation) .

Q. How can researchers optimize in vitro assays to evaluate RAF-265 derivatives’ efficacy and off-target effects?

  • Methodological Answer : Employ high-throughput screening (HTS) combined with counter-screening against unrelated kinases to identify off-target interactions. Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding kinetics. Incorporate negative controls (e.g., inactive analogs) and positive controls (e.g., known RAF inhibitors) to normalize data. For cell-based assays, include viability assays (e.g., MTT) to distinguish cytotoxic effects from target-specific inhibition .

Q. What criteria should guide the selection of in vivo models for RAF-265 derivative testing?

  • Methodological Answer : Prioritize genetically engineered mouse models (GEMMs) with RAF pathway mutations (e.g., BRAF V600E) to mimic human pathologies. Include syngeneic or patient-derived xenograft (PDX) models to evaluate tumor regression and metastasis. Monitor pharmacokinetic parameters (e.g., half-life, bioavailability) and validate target engagement via immunohistochemistry (IHC) or PET imaging. Ensure ethical compliance by adhering to institutional animal care guidelines and justifying sample sizes statistically .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound efficacy data across different experimental systems?

  • Methodological Answer : Conduct a meta-analysis of published datasets to identify variables (e.g., cell line genetic backgrounds, assay conditions) contributing to discrepancies. Use hierarchical clustering or principal component analysis (PCA) to group studies by methodological similarities. Validate hypotheses with head-to-head comparisons under standardized protocols. For in vivo contradictions, evaluate differences in drug metabolism or tumor microenvironment interactions using proteomic or transcriptomic profiling .

Q. What strategies improve the structural optimization of RAF-265 derivatives to overcome resistance mechanisms?

  • Methodological Answer : Apply structure-activity relationship (SAR) studies guided by X-ray crystallography or cryo-EM to map binding interactions. Introduce chemical modifications (e.g., halogen substitutions, side-chain extensions) to enhance affinity or disrupt resistance-associated mutations (e.g., gatekeeper residues). Validate analogs in resistance models (e.g., long-term treated cell lines) and use molecular dynamics simulations to predict binding stability. Cross-reference with kinase selectivity databases (e.g., KinomeScan) to minimize off-target effects .

Q. How can predictive modeling enhance the development of RAF-265 derivatives with improved therapeutic indices?

  • Methodological Answer : Integrate machine learning (ML) models trained on pharmacokinetic/pharmacodynamic (PK/PD) datasets to predict toxicity and efficacy. Use QSAR models to prioritize derivatives with optimal logP, polar surface area, and solubility. Validate predictions using in silico toxicity platforms (e.g., ProTox-II) and in vitro hepatocyte assays. Combine with genomic data (e.g., CRISPR screens) to identify biomarkers for patient stratification .

Methodological Guidelines from Evidence

  • Data Analysis : Present absolute values (e.g., raw cell counts) alongside derivatives (e.g., percentages) to ensure transparency. Use ANOVA or mixed-effects models for multi-group comparisons and adjust for multiple testing (e.g., Bonferroni correction) .
  • Theoretical Frameworks : Anchor studies in RAF/MEK/ERK pathway biology or resistance mechanisms (e.g., feedback loops) to contextualize findings. Reference foundational studies (e.g., seminal kinase inhibitor papers) to justify experimental designs .
  • Ethical Compliance : Document ethical approvals (e.g., IRB/IACUC protocols) and data-sharing plans in appendices, including raw datasets and statistical code for reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.